Soyasaponin I

Hypertension Renin-Angiotensin System Cardiovascular

Soyasaponin I (CAS 51330-27-9, Soyasaponin Bb) is a monodesmosidic, oleanane-type triterpenoid saponin selectively inhibiting sialyltransferase ST3Gal-I (Ki=2.1 µM) and human renin (IC50=30 µg/mL). Its HLB of 13.6 makes it a superior vaccine adjuvant. Procurement requires strict specification to avoid the divergent activities of analogs (e.g., Soyasaponin II, III) or the cytotoxic aglycone. Ideal for oncology research, RAS studies, and immunology.

Molecular Formula C48H78O18
Molecular Weight 943.1 g/mol
CAS No. 51330-27-9
Cat. No. B192429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSoyasaponin I
CAS51330-27-9
SynonymsSoyasaponin I
Molecular FormulaC48H78O18
Molecular Weight943.1 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O
InChIInChI=1S/C48H78O18/c1-21-29(52)31(54)35(58)40(61-21)65-37-32(55)30(53)24(19-49)62-41(37)66-38-34(57)33(56)36(39(59)60)64-42(38)63-28-12-13-45(5)25(46(28,6)20-50)11-14-48(8)26(45)10-9-22-23-17-43(2,3)18-27(51)44(23,4)15-16-47(22,48)7/h9,21,23-38,40-42,49-58H,10-20H2,1-8H3,(H,59,60)/t21-,23-,24+,25+,26+,27+,28-,29-,30-,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1
InChIKeyPTDAHAWQAGSZDD-IOVCITQVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Soyasaponin I (CAS 51330-27-9) Procurement Guide: Baseline Characteristics and In-Class Positioning


Soyasaponin I (CAS 51330-27-9), also designated soyasaponin Bb, is a triterpenoid saponin belonging to the group B soyasaponins. Its molecular structure is composed of the aglycone soyasapogenol B, glycosylated at the C-3 position with an α-L-rhamnopyranosyl-(1→2)-β-D-galactopyranosyl-(1→2)-β-D-glucopyranosiduronic acid moiety [1]. This specific glycosylation pattern distinguishes it from other in-class soyasaponins and is the primary determinant of its unique pharmacological profile [2].

Why Soyasaponin I (CAS 51330-27-9) Cannot Be Interchanged with In-Class Analogs


The soyasaponin family exhibits significant functional divergence driven by structural variations in the glycosidic moiety, even when sharing the same soyasapogenol B aglycone [1]. For instance, while Soyasaponin I and II have comparable hepatoprotective activity, Soyasaponins III and IV are significantly more potent, demonstrating that subtle changes in sugar chain composition (trisaccharide vs. disaccharide) yield quantifiable differences in biological effect [2]. Furthermore, Soyasaponin I demonstrates a unique, dual-target inhibitory profile (renin and sialyltransferase) with high selectivity, a characteristic not uniformly shared by other group B or group A soyasaponins [3]. Consequently, substituting Soyasaponin I with a generic 'soyasaponin mixture' or a structurally similar analog like Soyasaponin II will not replicate its specific pharmacological outcomes, necessitating precise procurement for target-specific research.

Soyasaponin I (CAS 51330-27-9) Quantitative Differentiation: Head-to-Head Evidence for Scientific Procurement


Selective Human Renin Inhibition by Soyasaponin I (CAS 51330-27-9) vs. Other Proteases

Soyasaponin I selectively inhibits human recombinant renin with an IC50 of 30 µg/mL [1]. In contrast, it shows no inhibitory activity against a panel of other proteases including bovine trypsin, human urinary kallikrein, and rabbit angiotensin-converting enzyme (ACE) at concentrations up to 100 µg/mL, demonstrating a high degree of target selectivity .

Hypertension Renin-Angiotensin System Cardiovascular

Potent and Specific Sialyltransferase (ST3Gal I) Inhibition by Soyasaponin I (CAS 51330-27-9)

Soyasaponin I is a potent and specific competitive inhibitor of sialyltransferase ST3Gal I with an inhibition constant (Ki) of 2.1 µM [1]. It does not inhibit other glycosyltransferases or glycosidases, underscoring its specificity for ST3Gal I [2]. This is in stark contrast to the non-specific activity profiles often reported for crude soyasaponin extracts.

Glycobiology Cancer Metastasis Sialylation

Superior Bioavailability of Group B Soyasaponins (Including Soyasaponin I) Compared to Group A Soyasaponins

A comparative bioavailability study demonstrated that the plasma concentration of group B soyasaponins, the class to which Soyasaponin I belongs, is superior to that of group A soyasaponins following oral administration [1]. This establishes a clear pharmacokinetic advantage for Soyasaponin I over group A analogs in in vivo experimental settings.

Pharmacokinetics Bioavailability ADME

Comparative Hepatoprotective Activity: Soyasaponin I (CAS 51330-27-9) vs. Kaikasaponin III and Glycyrrhizin

In a CCl4-induced liver injury model using primary cultured rat hepatocytes, Soyasaponin I inhibited the elevation of transaminases (GOT and GPT) at concentrations comparable to the positive control glycyrrhizin [1]. However, kaikasaponin III was more effective than both Soyasaponin I and glycyrrhizin, showing significant hepatoprotective activity at concentrations below 100 µg/mL [2]. This places Soyasaponin I's hepatoprotective potency in a defined, quantifiable range relative to other known saponins.

Hepatoprotection Liver Injury Natural Products

Differential Anti-Proliferative Activity in Colon Cancer Cells: Soyasaponin I vs. Aglycones

In a study assessing suppression of HT-29 colon cancer cell growth, Soyasaponin I, along with Soyasaponin A1 and A2, showed no effect on cell growth over a concentration range of 0-50 ppm [1]. In stark contrast, the aglycones soyasapogenol A and B exhibited almost complete suppression of cell growth under the same conditions [2]. This highlights that the glycosidic moiety of Soyasaponin I, while conferring unique target specificity, renders it inactive in this particular anti-proliferative assay compared to its deglycosylated derivatives.

Colon Cancer Chemoprevention Structure-Activity Relationship

High-Impact Application Scenarios for Soyasaponin I (CAS 51330-27-9) Based on Verified Evidence


Cardiovascular Research: Investigating the Renin-Angiotensin System (RAS)

Procure Soyasaponin I for in vitro and in vivo studies targeting the renin-angiotensin system (RAS) where a selective renin inhibitor is required. The compound's demonstrated IC50 of 30 µg/mL against human renin and its lack of inhibition of trypsin, kallikrein, and ACE [1] make it an ideal chemical probe to dissect renin-specific contributions to hypertension and cardiovascular pathology without confounding off-target effects on other proteases.

Glycobiology and Oncology: Targeting Sialylation in Metastasis

Utilize Soyasaponin I as a specific ST3Gal I sialyltransferase inhibitor (Ki = 2.1 µM) [2] in cell-based assays to study the role of hypersialylation in tumor cell migration, invasion, and immune evasion. Its high specificity over other glycosyltransferases [3] ensures that observed phenotypic changes can be confidently attributed to modulation of the sialylation pathway, a key advantage over less specific inhibitors.

Comparative Pharmacology: Benchmarking Hepatoprotective Agents

Employ Soyasaponin I as a benchmark compound in hepatoprotection assays involving CCl4-induced liver injury in primary hepatocytes. Its activity, shown to be comparable to the well-known hepatoprotectant glycyrrhizin [4], provides a reliable reference point for evaluating novel compounds, while its distinct renin-inhibitory mechanism offers a different pharmacological angle for combination studies.

ADME and Microbiome Research: Investigating Saponin Metabolism

Select Soyasaponin I for studies on the bioavailability and gut microbial metabolism of dietary saponins. As a representative group B soyasaponin, its documented superior bioavailability compared to group A soyasaponins [5] and its established metabolism to soyasapogenol B by human gut microbiota [6] provide a well-characterized starting point for investigating the pharmacokinetic fate and biological transformation of this important dietary compound class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Soyasaponin I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.